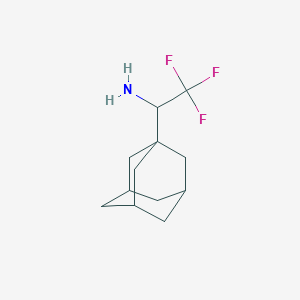
1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine is a compound that features an adamantane moiety attached to a trifluoroethanamine group. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and bulk to the molecule. The trifluoroethanamine group introduces fluorine atoms, which are known for their electronegativity and ability to influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine typically involves the reaction of adamantane derivatives with trifluoroethanamine precursors. One common method includes the alkylation of adamantane with a trifluoroethylamine derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using adamantane and trifluoroethylamine derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of adamantane-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanamine group to other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Adamantane-based ketones or carboxylic acids.
Reduction: Amines or alcohols derived from the trifluoroethanamine group.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various chemical applications.
1-(Adamantan-1-yl)ethanamine: Similar structure but lacks the trifluoro group, leading to different reactivity and biological activity.
2-(Adamantan-1-yl)aziridines: Compounds with an aziridine ring, used in organic synthesis and medicinal chemistry
Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine stands out due to the presence of the trifluoro group, which imparts unique electronic properties and influences its reactivity and biological activity. The combination of the adamantane moiety and trifluoroethanamine group makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H18F3N |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-(1-adamantyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C12H18F3N/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6,16H2 |
InChI Key |
BMUSVPVYXZMATB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


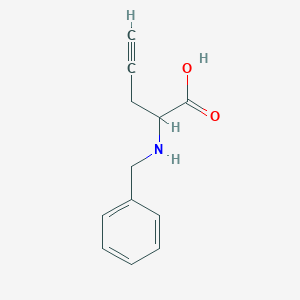
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)


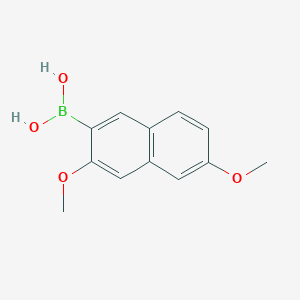
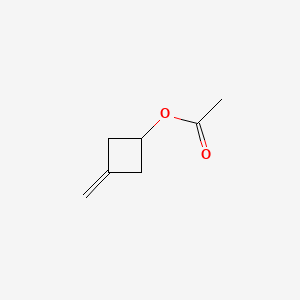
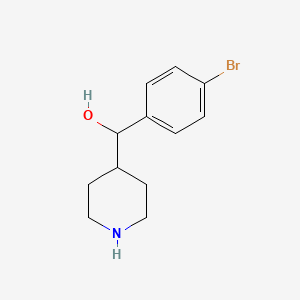
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
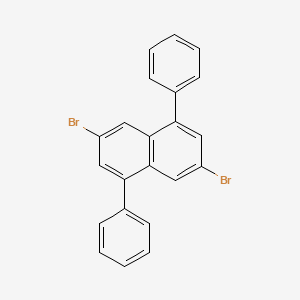
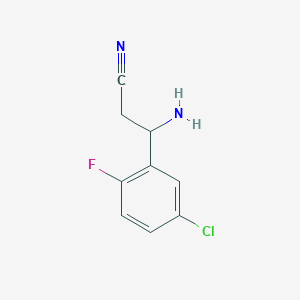
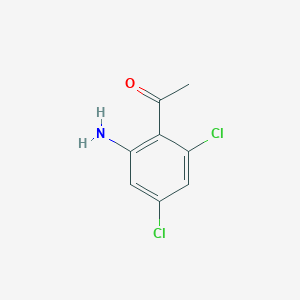
![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)

